m-PEG9-NHS ester m-PEG9-NHS ester m-PEG9-NHS ester is a PEG derivative containing an NHS ester. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The hydrophilic PEG spacer increases solubility in aqueous media.
Brand Name: Vulcanchem
CAS No.: 1316189-13-5
VCID: VC0536231
InChI: InChI=1S/C24H43NO13/c1-29-6-7-31-10-11-33-14-15-35-18-19-37-21-20-36-17-16-34-13-12-32-9-8-30-5-4-24(28)38-25-22(26)2-3-23(25)27/h2-21H2,1H3
SMILES: COCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Molecular Formula: C24H43NO13
Molecular Weight: 553.6

m-PEG9-NHS ester

CAS No.: 1316189-13-5

Cat. No.: VC0536231

Molecular Formula: C24H43NO13

Molecular Weight: 553.6

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

m-PEG9-NHS ester - 1316189-13-5

Specification

CAS No. 1316189-13-5
Molecular Formula C24H43NO13
Molecular Weight 553.6
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Standard InChI InChI=1S/C24H43NO13/c1-29-6-7-31-10-11-33-14-15-35-18-19-37-21-20-36-17-16-34-13-12-32-9-8-30-5-4-24(28)38-25-22(26)2-3-23(25)27/h2-21H2,1H3
Standard InChI Key PHNXKFXTQIHOCL-UHFFFAOYSA-N
SMILES COCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Appearance Solid powder

Introduction

Chemical Structure and Properties

m-PEG9-NHS ester is a methyl-terminated polyethylene glycol compound containing nine ethylene glycol units and an N-hydroxysuccinimide ester functional group. This reagent belongs to the broader family of PEGylation agents used for biomolecule modification.

Basic Chemical Information

The basic chemical properties of m-PEG9-NHS ester are outlined in the table below:

PropertyValue
CAS Number1316189-13-5
Molecular FormulaC₂₄H₄₃NO₁₃
Molecular Weight553.6 Da
AppearanceWhite to off-white solid
SolubilityHighly soluble in aqueous media due to PEG spacer
Storage Temperature-20°C
Shipping ConditionsRoom temperature

The chemical structure features a methyl-terminated PEG chain with nine ethylene glycol repeat units and an NHS ester group at the other terminus. This arrangement gives the molecule its amphiphilic properties, with the hydrophilic PEG portion enhancing water solubility while the reactive NHS ester enables conjugation chemistry .

Structural Features and Reactivity

The m-PEG9-NHS ester contains a highly reactive NHS ester group that readily undergoes nucleophilic substitution reactions with primary amines. The PEG chain serves as a spacer arm, providing flexibility and water solubility to the conjugated molecules. At physiological pH (7-9), the NHS ester reacts spontaneously with primary amines, forming stable amide bonds without requiring additional coupling reagents .

Mechanism of Action

The primary functionality of m-PEG9-NHS ester centers on its ability to form covalent linkages with amine-containing biomolecules.

Reaction Chemistry

m-PEG9-NHS ester reacts with primary amines (-NH₂) found in proteins (particularly lysine residues), peptides, amine-modified oligonucleotides, and other biomolecules. The reaction mechanism involves nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester, resulting in displacement of the NHS leaving group and formation of a stable amide bond .

Reaction Conditions

The optimum conditions for conjugation reactions using m-PEG9-NHS ester include:

ParameterOptimal Condition
pH Range7.0-9.0
Temperature4-25°C
Buffer SystemsPhosphate, HEPES, or bicarbonate
Reaction Time30 minutes to 2 hours
Competing NucleophilesAvoid Tris, glycine, or other amine-containing buffers

The reaction efficiency is highly dependent on pH, with maximum reactivity observed between pH 7.5-8.5. At lower pH values, the reactivity decreases significantly due to protonation of the primary amines, while at higher pH values, hydrolysis of the NHS ester becomes a competing reaction .

Applications in Bioconjugation Chemistry

m-PEG9-NHS ester serves as a valuable tool in various bioconjugation applications due to its reliable chemistry and beneficial properties.

Protein Modification

One of the primary applications of m-PEG9-NHS ester is in protein PEGylation, which involves the covalent attachment of PEG chains to proteins. This modification offers several advantages:

  • Increased solubility and stability in biological environments

  • Reduced immunogenicity of therapeutic proteins

  • Extended circulation half-life in vivo

  • Reduced tendency toward aggregation

  • Improved bioavailability of protein-based therapeutics

Biomolecule Labeling

m-PEG9-NHS ester is widely used for labeling various biomolecules containing primary amines, including:

  • Proteins and antibodies

  • Peptides

  • Amine-modified oligonucleotides

  • Cell surface molecules

  • Small molecule drugs

The nine-unit PEG spacer provides sufficient distance between the labeled molecule and its target, reducing steric hindrance while maintaining water solubility .

Advantages Over Other Crosslinking Reagents

m-PEG9-NHS ester offers several advantages compared to other crosslinking reagents and PEGylation tools.

Comparative Benefits

Featurem-PEG9-NHS EsterNon-PEG NHS EstersLonger PEG-NHS Esters
Water SolubilityExcellentLimitedExcellent
Spacer LengthMedium (9 units)Short/NoneLong (>12 units)
Membrane PermeabilityModerateHighLow
Reaction SpecificityHigh for primary aminesHigh for primary aminesHigh for primary amines
Steric HindranceModerateLowHigh
ImmunogenicityLowVariableVery low

The nine ethylene glycol units provide an optimal balance between spacer length and solubility for many bioconjugation applications, making m-PEG9-NHS ester a preferred choice for protein modification and biomolecule labeling .

PEG Chain Influence

The PEG chain in m-PEG9-NHS ester contributes several beneficial properties to conjugated molecules:

  • Increased hydrophilicity and water solubility

  • Reduced immunogenicity through masking of protein epitopes

  • Enhanced stability against proteolytic degradation

  • Improved pharmacokinetic properties

  • Reduced protein aggregation

Comparison with Related PEG-NHS Compounds

m-PEG9-NHS ester belongs to a family of PEG-NHS compounds that vary in structure and functionality.

Structural Variants

CompoundStructureMolecular WeightApplications
m-PEG9-NHS esterCH₃-(OCH₂CH₂)₉-OCO-CH₂CH₂-CO-NHS553.6 DaProtein labeling, amine conjugation
Acid-PEG9-NHS esterHOOC-CH₂CH₂-(OCH₂CH₂)₉-OCO-CH₂CH₂-CO-NHS611.64 DaHeterobifunctional crosslinking
Bis-PEG9-NHS esterNHS-CO-CH₂CH₂-(OCH₂CH₂)₉-OCO-CH₂CH₂-CO-NHS708.71 DaHomobifunctional crosslinking

These structural variants offer different functionalities for specific bioconjugation applications. While m-PEG9-NHS ester provides monofunctional conjugation, Acid-PEG9-NHS ester offers heterobifunctional linking capabilities with its carboxylic acid group, and Bis-PEG9-NHS ester enables homobifunctional crosslinking with its two NHS ester groups .

PEG Chain Length Variations

The number of PEG units significantly impacts the properties and applications of PEG-NHS reagents:

PEG UnitsAdvantagesLimitationsTypical Applications
Short (4-6)Better membrane permeability, Less steric hindranceLimited hydrophilicitySmall molecule conjugation
Medium (8-12)Balanced properties, Optimal spacer lengthModerate steric effectsProtein modification, Antibody labeling
Long (24+)Maximum hydrophilicity, Significant shieldingHigh steric hindrance, Limited penetrationTherapeutic protein PEGylation

m-PEG9-NHS ester, with its medium-length PEG chain, offers an excellent balance between hydrophilicity, flexibility, and moderate spatial separation for many bioconjugation applications .

Research Applications and Case Studies

m-PEG9-NHS ester has been utilized in various research contexts with promising results.

Protein Therapeutic Development

In protein therapeutic development, m-PEG9-NHS ester has been employed to PEGylate therapeutic proteins, resulting in improved pharmacokinetic profiles. The medium-length PEG chain provides sufficient shielding from proteolytic enzymes and renal clearance while maintaining bioactivity. Studies have demonstrated that proteins modified with m-PEG9-NHS ester typically show 2-5 fold increases in circulation half-life compared to their unmodified counterparts .

Bioconjugate Applications

m-PEG9-NHS ester has proven valuable in creating bioconjugates for various applications, including:

  • Development of targeted drug delivery systems

  • Creation of protein-polymer conjugates

  • Surface modification of nanoparticles

  • Preparation of immunoconjugates

  • Development of diagnostic reagents and imaging probes

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator